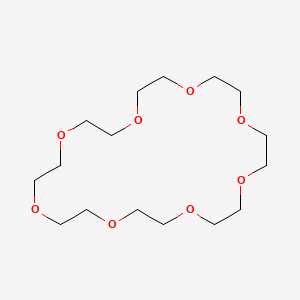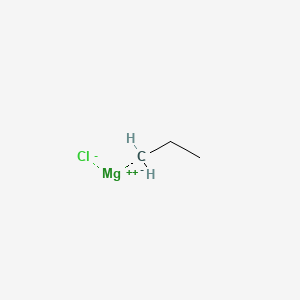
Magnesium, chloropropyl-
Übersicht
Beschreibung
“Magnesium, chloropropyl-” is a compound that contains magnesium. Magnesium is the seventh most abundant element in the Earth’s crust and third most abundant if the Earth’s mantle is also taken into consideration . It is essential for the activity of many enzyme systems and plays an important role with regard to neurochemical transmission and muscular excitability . The compound “Magnesium, chloropropyl-” appears as a gray to brown liquid .
Synthesis Analysis
The synthesis of magnesium compounds has been explored in various studies. Magnesium has unique properties suitable for applications in the fields of energy conversion and storage . It has a high negative standard reduction potential and a unique crystal structure, making it a good candidate to replace or supplement numerous other metals in various energy applications . Plant-mediated methods are increasingly favored for synthesizing magnesium oxide nanoparticles due to their cost-effectiveness, ease of use, and eco-friendly nature compared to chemical and physical approaches .
Molecular Structure Analysis
The molecular structure of magnesium compounds has been investigated using various techniques. For instance, the formation of possible complexes of Mg2+ ions with Cl− anions was studied using Raman spectroscopy and structural analysis by X-ray diffraction . Another study confirmed the structure of MgOHCl to be an atomic alteration and distorted variant of the MgCl2 structure .
Chemical Reactions Analysis
Magnesium is involved in many chemical reactions. It is a key component in the process of photosynthesis and plays a significant role in synthesizing new structures and modifying the chemical properties of materials .
Physical And Chemical Properties Analysis
Magnesium has many unique properties suitable for applications in the fields of energy conversion and storage . It has a high negative standard reduction potential and a unique crystal structure, and its low melting point at 650 °C makes it a good candidate to replace or supplement numerous other metals in various energy applications .
Wissenschaftliche Forschungsanwendungen
Grignard Reagent for Derivatization Reactions
Propylmagnesium chloride is commonly used as a Grignard reagent. In analytical chemistry, it can be employed for the determination of analytes via derivatization reactions. This process involves the chemical modification of a compound to enable its detection or quantification using various analytical techniques .
Synthesis of Alkyl Naphthyl Ketones
This compound is instrumental in organic synthesis, particularly in the synthesis of alkyl naphthyl ketones from naphthonitriles. Alkyl naphthyl ketones are valuable intermediates in the production of dyes, fragrances, and pharmaceuticals .
In synthetic organic chemistry, propylmagnesium chloride serves as a reactant in Grignard reactions for the introduction of the n-propyl group into various molecular frameworks. This is crucial for modifying the physical and chemical properties of molecules .
Wirkmechanismus
Target of Action
Chloropropylmagnesium, also known as Magnesium, chloropropyl- or propylmagnesium chloride, is an organometallic compound . It is primarily used as a reagent in chemical manufacturing to introduce the n-propyl group . The primary targets of Chloropropylmagnesium are organic compounds that require the addition of the n-propyl group.
Mode of Action
The mode of action of Chloropropylmagnesium involves its interaction with its targets, primarily organic compounds. As a Grignard reagent, Chloropropylmagnesium can add an n-propyl group to various organic compounds, facilitating the synthesis of a wide range of chemicals . This interaction results in the formation of new chemical bonds, leading to the creation of new compounds.
Biochemical Pathways
The exact biochemical pathways affected by Chloropropylmagnesium are dependent on the specific reactions it is used in. As a Grignard reagent, it plays a crucial role in the synthesis of various organic compounds. It is involved in the transfer of the n-propyl group, which can affect multiple biochemical pathways depending on the specific compounds being synthesized .
Pharmacokinetics
It is also likely to be unstable in biological systems due to its reactivity .
Result of Action
The molecular and cellular effects of Chloropropylmagnesium’s action are primarily seen in the synthesis of new organic compounds. By adding an n-propyl group to its targets, Chloropropylmagnesium facilitates the creation of a wide range of chemicals. These new compounds can have various effects at the molecular and cellular level, depending on their specific properties and functions .
Action Environment
The action, efficacy, and stability of Chloropropylmagnesium can be influenced by various environmental factors. As a highly reactive compound, it is sensitive to moisture and can react violently with water . Therefore, it must be handled and stored under controlled conditions to maintain its stability and reactivity. Other factors, such as temperature and the presence of other chemicals, can also influence its reactivity and effectiveness .
Zukünftige Richtungen
Magnesium has gained much importance recently because of its unique range of biological functions. It is one of the most significant micronutrients in biological systems . Future research directions include understanding the role of magnesium in immune regulation, inflammation, infectious diseases, and cancer , and unlocking the potential for increased yield, quality, and stress tolerance of horticultural crops .
Eigenschaften
IUPAC Name |
magnesium;propane;chloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H7.ClH.Mg/c1-3-2;;/h1,3H2,2H3;1H;/q-1;;+2/p-1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RYEXTBOQKFUPOE-UHFFFAOYSA-M | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC[CH2-].[Mg+2].[Cl-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H7ClMg | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00883815 | |
| Record name | Magnesium, chloropropyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00883815 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
102.84 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Magnesium, chloropropyl- | |
CAS RN |
2234-82-4 | |
| Record name | Propylmagnesium chloride | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002234824 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Magnesium, chloropropyl- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Magnesium, chloropropyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00883815 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Chloropropylmagnesium | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.017.078 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




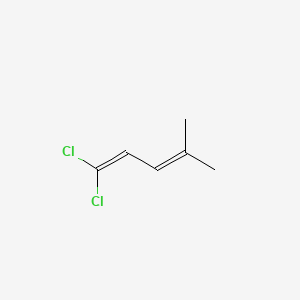
![Phenol, 3,3'-[1,2-ethanediylbis(oxy)]bis-](/img/structure/B1583707.png)
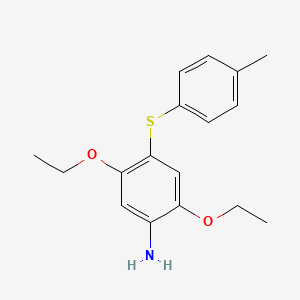



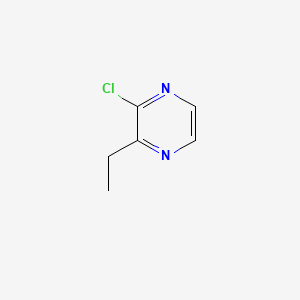


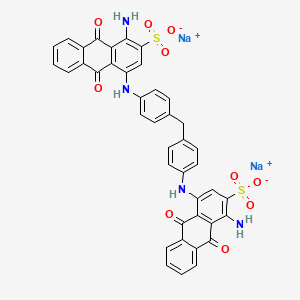
![Pentanamide, N-[5-[[4-[2,4-bis(1,1-dimethylpropyl)phenoxy]-1-oxobutyl]amino]-2-chlorophenyl]-4,4-dimethyl-3-oxo-](/img/structure/B1583724.png)
![2,2'-[(3-Acetamidophenyl)imino]diethyl diacetate](/img/structure/B1583725.png)
